molecular formula C15H11F3N2O3S B3139635 (E)-methoxy[(3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)methylidene]amine CAS No. 477852-19-0

(E)-methoxy[(3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)methylidene]amine

Cat. No.: B3139635
CAS No.: 477852-19-0
M. Wt: 356.3 g/mol
InChI Key: ZQKKRHAHLIIAMC-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methoxy[(3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)methylidene]amine is a complex organic compound characterized by its unique structural features. This compound contains a methoxy group, a nitro group, a trifluoromethyl group, and a sulfanyl group, all attached to a phenyl ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-methoxy

Properties

IUPAC Name

(E)-N-methoxy-1-[3-nitro-4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3S/c1-23-19-9-10-5-6-14(13(7-10)20(21)22)24-12-4-2-3-11(8-12)15(16,17)18/h2-9H,1H3/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKKRHAHLIIAMC-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)SC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC(=C(C=C1)SC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-methoxy[(3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)methylidene]amine
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(E)-methoxy[(3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)methylidene]amine
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(E)-methoxy[(3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)methylidene]amine
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(E)-methoxy[(3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)methylidene]amine

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